1-Phenethyl-1H-benzoimidazol-5-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAMFIGPCWZECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of Benzimidazole Heterocycles
The benzimidazole (B57391) scaffold, a bicyclic aromatic system composed of a fused benzene (B151609) and imidazole (B134444) ring, is a privileged structure in drug discovery and materials science. calpaclab.comnih.gov Its prevalence in a wide array of biologically active compounds underscores its versatility and importance. The unique structural arrangement of the benzimidazole core allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. evitachem.comchemicalbook.com
Benzimidazole derivatives are known to exhibit a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. calpaclab.comchemicalbook.com This wide-ranging bioactivity is attributed to the ability of the benzimidazole nucleus to mimic natural purine (B94841) bases, allowing it to interact with various biological targets. The structural rigidity and potential for hydrogen bonding also contribute to its favorable binding characteristics with enzymes and receptors.
Structural Characteristics and Chemical Importance of 1 Phenethyl 1h Benzoimidazol 5 Ylamine
Strategic Design of Precursor Molecules
The foundation of a successful synthesis for a complex molecule like this compound lies in the logical and efficient preparation of its primary building blocks. The two key precursors are a functionalized phenethylamine (B48288) and a specifically substituted o-phenylenediamine (B120857) derivative.
Phenethylamine serves as the N-1 substituent for the target molecule. While phenethylamine itself is a commercially available starting material, its derivatives can be synthesized through various established organic chemistry methods. For the purpose of synthesizing the target compound, unsubstituted phenethylamine is typically sufficient. It is incorporated into the final structure via reactions with a suitable phenylenediamine precursor.
The more complex precursor is the substituted o-phenylenediamine, which must contain the phenethyl group on one nitrogen and a masked amino group (such as a nitro group) at the 4-position of the ring. A key intermediate in this strategy is N¹-phenethyl-4-nitrobenzene-1,2-diamine .
A common route to this intermediate begins with a commercially available starting material like 2,4-dinitroaniline (B165453) or 1,2-diamino-4-nitrobenzene. orgsyn.org The synthesis can proceed via two main pathways:
Selective Reduction: Starting from 2,4-dinitroaniline, a partial reduction of one nitro group can be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, yielding 1,2-diamino-4-nitrobenzene. orgsyn.org
Nucleophilic Aromatic Substitution (SNAr): A more controlled approach involves the reaction of a substrate like 2-chloro-5-nitroaniline (B146338) or 1-fluoro-2,4-dinitrobenzene (B121222) with phenethylamine. The phenethylamine acts as a nucleophile, displacing the halide or a nitro group to form the N-phenethyl bond.
Following the formation of the N-substituted nitroaniline, the second nitro group must be reduced to an amine to create the necessary o-phenylenediamine structure for the subsequent cyclization step. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard and effective method for this transformation. nih.gov
Core Reaction Pathways for Benzimidazole Formation
With the key N-phenethyl-4-nitro-1,2-phenylenediamine precursor in hand, several advanced methodologies can be employed to construct the benzimidazole core.
The most traditional and widely used method for benzimidazole synthesis is the Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.net To synthesize this compound, the precursor N¹-phenethyl-4-nitrobenzene-1,2-diamine is reacted with formic acid. This reaction proceeds via heating, often in the presence of a strong acid catalyst, to facilitate dehydration and cyclization, yielding 1-phenethyl-5-nitro-1H-benzoimidazole .
The final step is the reduction of the 5-nitro group to the target 5-amino group. This is typically achieved with high efficiency using standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., SnCl₂, HCl). organic-chemistry.org
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| Cyclization | N¹-phenethyl-4-nitrobenzene-1,2-diamine, Formic Acid | HCl (cat.) | None or Toluene | 100-120 °C | 85-95% |
| Nitro Reduction | 1-phenethyl-5-nitro-1H-benzoimidazole | H₂, 10% Pd/C | Ethanol (B145695)/Methanol | Room Temp | >95% |
Modern synthetic chemistry often utilizes palladium-catalyzed cross-coupling reactions to form C-N bonds efficiently. A sophisticated cascade strategy can be devised to synthesize N-substituted benzimidazoles in a highly convergent manner. nih.gov This approach can offer superior regioselectivity compared to classical methods.
A potential pathway could start from a di-halogenated nitrobenzene, for example, 1,2-dichloro-4-nitrobenzene . The synthesis would proceed via a one-pot, two-step palladium-catalyzed process:
First Amination: Selective Buchwald-Hartwig amination at the more reactive C-1 position with phenethylamine.
Second Amination & Cyclization: Introduction of an ammonia (B1221849) surrogate to the C-2 position, followed by an intramolecular condensation to form the benzimidazole ring.
This cascade approach, using a suitable palladium catalyst and ligand system, builds the core structure efficiently. nih.gov The final step remains the reduction of the nitro group to the amine. This method is particularly powerful for creating libraries of analogues due to its modularity. nih.gov
| Palladium Precursor | Ligand | Base | Typical Application |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Aryl Halide Amination |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Regioselective Amination |
| PdCl₂(dppf) | dppf | K₃PO₄ | Cascade Amination/Amidation |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org The development of an MCR for this compound would represent a highly atom-economical and streamlined approach.
While a direct three-component synthesis for this specific C2-unsubstituted structure is challenging, related MCRs highlight the potential of this strategy. For instance, copper-catalyzed three-component reactions of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide (B81097) can produce 1,2-disubstituted benzimidazoles. nih.gov
A hypothetical MCR could involve the reaction of 2-amino-4-nitro-N-phenethylaniline with a C1 synthon (like paraformaldehyde) and an in-situ oxidant in a one-pot process to directly form the 1-phenethyl-5-nitro-1H-benzoimidazole intermediate. Iron- and copper-catalyzed MCRs have been successfully developed for other benzimidazole derivatives and demonstrate the feasibility of such an approach. rsc.orgiipseries.org These methods are attractive for their operational simplicity and reduced generation of chemical waste. rsc.org
Optimization and Mechanistic Investigations of Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and a thorough understanding of the underlying reaction mechanism. Key areas of investigation include the selection of an appropriate catalyst system, the rationalization of solvent effects, and the study of reaction kinetics and thermodynamics. A plausible and advanced synthetic approach involves a palladium-catalyzed cascade reaction, starting from a suitably substituted chloroaryl triflate, an arylamine, and an amide, which allows for the modular and regioselective construction of the benzimidazole core. nih.gov
The choice of catalyst and associated ligands is critical in transition-metal-catalyzed syntheses, particularly in palladium-catalyzed C-N bond formation reactions like the Buchwald-Hartwig amination. acsgcipr.org The ligand's electronic and steric properties directly influence the catalyst's activity and stability, affecting the rates of key mechanistic steps such as oxidative addition and reductive elimination. nih.govlibretexts.org For the synthesis of a complex benzimidazole, a screening process is essential to identify the optimal combination of a palladium precursor and a phosphine (B1218219) ligand. nih.gov
Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) have demonstrated remarkable activity in coupling a wide range of amines with aryl chlorides, bromides, and triflates. wikipedia.org These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. The steric hindrance of these ligands facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature enhances the rate of oxidative addition. nih.gov Density Functional Theory (DFT) calculations have shown that for different ligands, the rate-limiting step can vary; for instance, with the Pd-BrettPhos system, oxidative addition is rate-limiting, whereas for the Pd-RuPhos system, it is reductive elimination. nih.gov
Table 1: Hypothetical Catalyst and Ligand Screening for a Key C-N Coupling Step
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 110 | 85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | 110 | 82 |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | 100 | 65 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | NaOtBu | 100 | 40 |
| 5 | CuI (10) | N,O-bidentate ligand (12) | Cs₂CO₃ | 120 | 75 |
The solvent plays a crucial, though often underestimated, role in palladium-catalyzed cross-coupling reactions. rsc.org It must solubilize the reactants, catalyst, and base, but it can also directly participate in the catalytic cycle by coordinating to the metal center. rsc.org For Buchwald-Hartwig type reactions, common solvents include toluene, 1,4-dioxane, and tert-butanol. acsgcipr.orgnih.gov The choice of solvent can influence catalyst activity and selectivity. For instance, polar aprotic solvents like DMF or DMSO can be effective but may lead to side reactions at high temperatures. lookchem.com The use of aqueous systems with surfactants like sodium dodecyl sulfate (B86663) (SDS) represents a greener approach, potentially enhancing reaction rates by mitigating solubility issues through micelle formation. researchgate.net
Process intensification aims to improve reaction efficiency, reduce waste, and shorten reaction times. A key technique in this area is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically accelerate reaction rates by efficiently heating the reaction mixture, often leading to higher yields and cleaner product profiles in significantly less time compared to conventional heating methods. nih.gov
Table 2: Rationalization of Solvent Choice for Benzimidazole Synthesis
| Solvent | Polarity | Boiling Point (°C) | Rationale / Considerations |
|---|---|---|---|
| Toluene | Non-polar | 111 | Standard solvent for many Pd-catalyzed reactions; good solubility for organic substrates. tcichemicals.com |
| 1,4-Dioxane | Polar aprotic | 101 | Often used, but has safety and environmental concerns. acsgcipr.org |
| tert-Butanol | Polar protic | 83 | Frequently used with alkoxide bases; can participate in protonolysis. nih.gov |
| DMF | Polar aprotic | 153 | High boiling point, good solvating power, but can decompose at high temperatures. lookchem.com |
| Aqueous SDS | Micellar | 100 | Environmentally friendly option; enhances solubility of organic reactants in water. researchgate.net |
A comprehensive understanding of reaction kinetics and thermodynamics is vital for optimizing the synthesis of this compound. The formation of the benzimidazole ring via condensation of an o-phenylenediamine with a carboxylic acid derivative is a well-established reaction. acs.org Mechanistic studies suggest that the reaction proceeds through the formation of a monoacyl derivative, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. acs.org This cyclization is often the rate-determining step.
Isolation and Advanced Purification Techniques
Following the synthesis, a robust purification strategy is required to isolate this compound with high purity. This typically involves a multi-step process combining extraction, chromatography, and crystallization.
Flash chromatography is a widely used technique for the routine purification of synthetic intermediates and final products. orientjchem.org It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (commonly silica (B1680970) gel), leading to faster separations. The choice of the mobile phase is critical for achieving good separation. For benzimidazole derivatives, which are moderately polar, a gradient elution system, typically involving a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is often effective. nih.gov
For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. shimadzu.commicrocombichem.com This technique uses high pressure to pump the mobile phase through a column packed with smaller particles, providing superior resolution compared to flash chromatography. sielc.com Reverse-phase columns (e.g., C18) are commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape for amine-containing compounds. sielc.com
Table 3: Example Chromatographic Purification Systems
| Technique | Stationary Phase | Typical Mobile Phase System | Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (gradient) | Primary purification of crude product. orientjchem.orgnih.gov |
| Preparative HPLC | C18 Silica | Acetonitrile / Water + 0.1% Formic Acid | High-purity isolation for analytical standards. microcombichem.comsielc.com |
Crystallization is a powerful purification technique that can yield highly pure solid material. microcombichem.com The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent. An ideal recrystallization solvent should dissolve the target compound well at an elevated temperature but poorly at a lower temperature, while impurities should remain either soluble or insoluble at all temperatures. For heterocyclic amines, polar protic solvents like ethanol are often effective for recrystallization. sphinxsai.com
If a single suitable solvent cannot be found, a solvent/anti-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent), in which the compound is insoluble but which is miscible with the good solvent, is then added slowly until the solution becomes turbid, indicating the onset of precipitation. Gentle warming to redissolve the solid followed by slow cooling can promote the formation of well-defined crystals. The success of crystallization also depends on factors such as the concentration of the solution, the rate of cooling, and the presence of seed crystals. For amine-containing compounds, co-crystallization with pharmaceutically acceptable organic acids can also be a strategy to obtain stable, crystalline solids. acs.org
Spectroscopic and Structural Data for this compound Remains Elusive in Scientific Literature
Comprehensive searches of available scientific databases and literature have revealed a significant lack of published experimental data for the chemical compound this compound. Despite extensive investigation, specific high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, crucial for a thorough spectroscopic and structural elucidation as outlined, could not be located for this particular molecule.
The inquiry sought to build a detailed article focusing solely on the spectroscopic characterization of this compound. This included in-depth analysis of its 1H and 13C NMR spectra, the application of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), discussion of its regioisomeric differentiation, and the determination of its elemental composition through high-resolution mass spectrometry.
While general information on the synthesis and spectroscopic analysis of various benzimidazole derivatives is abundant, the specific compound with a phenethyl group at the N-1 position and an amino group at the C-5 position of the benzimidazole core is not well-documented in the accessed literature.
Interestingly, information regarding a regioisomer, 2-Phenethyl-1H-benzoimidazol-5-ylamine, is available through commercial suppliers, with indications of existing analytical data such as NMR and LC-MS. This suggests that while the benzimidazole scaffold with phenethyl and amino substituents has been synthesized, the specific constitutional isomer requested is either novel, not yet fully characterized, or its data is not publicly available in the searched repositories.
Similarly, literature on more complex structures containing the 5-aminobenzimidazole (B183301) core exists. For instance, spectroscopic data has been reported for compounds like 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine. However, the significant structural differences preclude the extrapolation of this data to accurately describe the target compound of this article.
Without access to the primary experimental NMR and HRMS data for this compound, a scientifically accurate and detailed analysis as per the requested structure is not possible. The creation of data tables and in-depth discussions on proton and carbon assignments, scalar and dipolar couplings, and exact mass would amount to speculation. Therefore, the subsequent sections of the proposed article cannot be generated at this time. Further empirical research and publication of the findings are required to enable a comprehensive spectroscopic elucidation of this specific compound.
Comprehensive Spectroscopic and Structural Elucidation
Mass Spectrometry (MS)
Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments would be crucial for confirming the structure of 1-Phenethyl-1H-benzoimidazol-5-ylamine. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated.
The fragmentation would likely involve the cleavage of the bond between the ethyl group and the benzimidazole (B57391) nitrogen, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenethyl moiety. Another significant fragmentation pathway could involve the loss of the entire phenethyl group, resulting in a fragment corresponding to the 5-aminobenzimidazole (B183301) core.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [Value] | [Value] | [Structure] |
| [Value] | [Value] | [Structure] |
Note: This table represents a predictive analysis and is not based on experimental results.
Infrared (IR) Spectroscopy
Vibrational Band Assignment for Functional Groups
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show distinct vibrational bands corresponding to N-H, C-H, C=N, and C=C bonds.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Benzene (B151609) and Benzimidazole rings |
| 2950-2850 | C-H stretch (aliphatic) | Phenethyl group |
| 1650-1550 | C=N and C=C stretch | Benzimidazole and Benzene rings |
| 1350-1250 | C-N stretch | Amine and Imidazole (B134444) |
Note: This table is based on typical IR frequencies for the expected functional groups and does not represent measured data for the specific compound.
X-ray Crystallography
To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography would be the ideal technique. This method would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. The successful application of this technique is contingent on the ability to grow single crystals of suitable quality.
In the absence of experimental crystallographic data, computational modeling could provide theoretical insights into the preferred conformation of the molecule.
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be found for the chemical compound “this compound.” The requested detailed analysis of its spectroscopic and structural properties, including single-crystal X-ray diffraction, molecular conformation, and supramolecular assembly, cannot be provided at this time due to the absence of published research on this particular molecule.
The generation of an article with the specified outline, including data tables and detailed research findings, is contingent upon the availability of such scientific information. Without any data on its crystal structure, torsional angles, or intermolecular interactions, it is not possible to produce a scientifically accurate and informative article as per the user's request.
Further research and experimental studies would be required to elucidate the structural and spectroscopic characteristics of this compound.
Chemical Transformations and Derivatization Studies
Reactivity at the Benzimidazole (B57391) Nitrogen Atoms
The benzimidazole ring contains a pyrrolic-type nitrogen (N-1) and a pyridinic-type nitrogen (N-3). The phenethyl group at the N-1 position means that further reactions on this nitrogen are generally not feasible. However, the N-3 nitrogen atom remains available for chemical modification.
While no specific studies on the N-alkylation or N-acylation of 1-Phenethyl-1H-benzoimidazol-5-ylamine have been reported, the general reactivity of N-substituted benzimidazoles suggests that the remaining imidazole (B134444) nitrogen can undergo such transformations. For instance, N-alkylation of benzimidazole derivatives is a common strategy to introduce further structural diversity. researchgate.net This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. Microwave-assisted N-acylation has also been reported as an efficient method for amide synthesis. researchgate.net
The basicity of the benzimidazole nitrogen atoms is a key determinant of the molecule's physicochemical properties. The pyridinic-type nitrogen (N-3) is generally the most basic site in the benzimidazole ring system. While specific pKa values for this compound are not available in the literature, studies on related benzimidazole derivatives can provide insights. The electronic nature of substituents on the benzimidazole ring can significantly influence the basicity of the nitrogen atoms.
Reactions of the Primary Amine Functionality
The primary amine group at the 5-position of the benzimidazole ring is a versatile handle for a wide range of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular scaffolds.
The primary amine of this compound can readily undergo acylation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for creating compounds with diverse biological activities. Similarly, reaction with sulfonyl chlorides yields sulfonamides, another important class of pharmacologically active molecules. derpharmachemica.comresearchgate.net
The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govsemanticscholar.org These functional groups are known to participate in hydrogen bonding interactions and are prevalent in many drug molecules. The synthesis of novel urea and thiourea derivatives of benzimidazoles has been explored for their potential as anticancer agents. elsevierpure.comresearchgate.net For example, the reaction of a 2-aminobenzimidazole (B67599) with an isothiocyanate can yield a thiourea derivative. researchgate.net
A general synthetic approach involves the reaction of the primary amine with a suitable isocyanate or isothiocyanate in an appropriate solvent.
Table 1: Examples of Urea and Thiourea Derivatives from Primary Amines
| Reactant A (Amine) | Reactant B (Isocyanate/Isothiocyanate) | Product |
|---|---|---|
| Primary Amine | Phenyl isocyanate | N-Phenylurea derivative |
The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). nih.govmdpi.comresearchgate.net This reaction is typically carried out under reflux in a suitable solvent, often with acid or base catalysis. Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. uj.ac.za The formation of the imine bond can be confirmed by spectroscopic methods, such as the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a C=N stretching band in the infrared spectrum.
Table 2: Examples of Schiff Base Formation
| Reactant A (Amine) | Reactant B (Aldehyde/Ketone) | Product |
|---|---|---|
| Primary Amine | Benzaldehyde | N-Benzylidene derivative |
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole nucleus, being an aromatic system, is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the benzene (B151609) portion of the benzimidazole ring is directed by the combined electronic effects of the fused imidazole ring and the substituents present. In the case of this compound, the amino group at the 5-position is a strong activating group and an ortho-, para-director. Conversely, the fused imidazole ring can exert a deactivating effect on the benzene ring to which it is fused.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be envisioned. For instance, nitration would likely introduce a nitro group at the 4- or 6-position, ortho to the activating amino group. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield halogenated derivatives at these positions. The precise regioselectivity would be influenced by steric hindrance from the phenethyl group at the N1 position and the reaction conditions employed.
While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of benzimidazole derivatives provides a basis for predicting these transformations. The interplay between the activating amino group and the electronic nature of the benzimidazole core is a key factor in determining the outcome of these reactions.
Modifications to the Phenethyl Side Chain
The phenethyl side chain offers another site for chemical modification, allowing for the introduction of diverse functional groups and structural variations.
Oxidation and Reduction Reactions
The benzylic position of the phenethyl group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the methylene (B1212753) group adjacent to the phenyl ring to a carbonyl group, yielding a ketone derivative. Under more forcing conditions, cleavage of the carbon-carbon bond could occur. libretexts.org
Conversely, while the phenethyl group itself is fully saturated, reduction reactions are not typically applicable unless other reducible functional groups are present on the aromatic rings. However, if the phenethyl group were modified to contain an unsaturated bond, for example, through an elimination reaction from a hydroxylated intermediate, catalytic hydrogenation could be employed to restore the saturated side chain.
Functional Group Interconversions
The phenethyl side chain can be a scaffold for various functional group interconversions. For example, if a hydroxyl group were introduced onto the side chain, it could be converted to other functionalities. ub.edu Esterification with an acyl chloride or carboxylic anhydride (B1165640) would yield the corresponding ester. Conversion of the alcohol to a leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols. ub.edu
Furthermore, the terminal phenyl group of the phenethyl moiety can undergo its own electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions on the more activated benzimidazole ring system.
Exploration of Cycloaddition Reactions
The benzimidazole ring and its substituents can potentially participate in cycloaddition reactions, although this is a less commonly explored area of their chemistry compared to substitution reactions. The diene character of the benzene portion of the benzimidazole ring is generally low due to its aromaticity. However, under specific conditions or with highly reactive dienophiles, Diels-Alder type reactions could be envisaged, particularly if the aromaticity of the system is perturbed by substituents.
More plausible are 1,3-dipolar cycloaddition reactions involving either the imidazole ring or functional groups attached to the benzimidazole core. For instance, if the amino group at the 5-position were converted to an azide (B81097), it could undergo [3+2] cycloaddition with alkynes or alkenes to form triazole or triazoline rings, respectively. Similarly, derivatization of the phenethyl side chain to introduce a dipolarophilic or dipolar moiety could open pathways for various cycloaddition strategies. Research on related benzimidazole systems has shown that propargylated benzimidazoles can act as dipolarophiles in Huisgen 1,3-dipolar cycloadditions. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and benzimidazole derivatives are often suitable substrates for these transformations. The presence of the amino group and potential for halogenation on the benzimidazole ring of this compound provide handles for such reactions.
For instance, if a halogen atom is introduced onto the benzimidazole ring (e.g., at the 4-, 6-, or 7-position), it can serve as a leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, could be used to introduce new aryl or alkyl substituents. nih.govnih.govmdpi.com Similarly, the Heck reaction allows for the coupling of an organic halide with an alkene, providing a route to vinyl-substituted benzimidazoles. clockss.orguniurb.itlibretexts.org The Buchwald-Hartwig amination could be employed to introduce new N-substituents at the 5-amino position or to couple the halogenated benzimidazole with various amines.
The amino group itself can also be a site for C-N bond formation through cross-coupling reactions. For example, coupling with an aryl halide under palladium catalysis could yield a diarylamine derivative. The specific conditions, including the choice of catalyst, ligand, and base, would be crucial for achieving the desired transformation selectively.
Formation of Polymeric or Supramolecular Architectures
The structure of this compound, with its hydrogen bond donor (the amino group and the N-H of the imidazole tautomer) and acceptor (the nitrogen atoms of the imidazole ring) sites, as well as aromatic surfaces capable of π-π stacking, makes it an interesting building block for the construction of polymeric or supramolecular architectures. researchgate.net
The amino group can be used as a reactive site for polymerization. For instance, reaction with a diacyl chloride or a diisocyanate could lead to the formation of polyamides or polyureas, respectively. The resulting polymers would incorporate the rigid and potentially functional benzimidazole unit into the polymer backbone.
In the realm of supramolecular chemistry, the non-covalent interactions of benzimidazole derivatives are well-documented. researchgate.net Hydrogen bonding between the amino group and the imidazole nitrogens of adjacent molecules can lead to the formation of one-dimensional tapes or two-dimensional sheets. Furthermore, the aromatic rings of the benzimidazole core and the phenethyl side chain can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay of these non-covalent forces can lead to the formation of well-ordered crystalline structures and other complex architectures. The specific nature of the supramolecular assembly will be influenced by the substitution pattern and the surrounding environment, such as the solvent used for crystallization.
Advanced Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the properties of molecules. These ab initio methods provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics from first principles, without the need for empirical parameters.
Density Functional Theory (DFT) for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com This approach is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For a molecule like 1-Phenethyl-1H-benzoimidazol-5-ylamine, a DFT calculation would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which represents its most stable three-dimensional structure.
Commonly, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) is employed for such calculations on benzimidazole (B57391) derivatives. nih.gov The results of this optimization would yield precise Cartesian coordinates for each atom, providing foundational data on the molecule's structural parameters. This level of theory has shown excellent agreement with experimental data for similar compounds where available. nih.gov
Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions, suggesting that charge transfer can easily occur within the molecule. For benzimidazole derivatives, the HOMO-LUMO gap is frequently analyzed to predict their bioactivity. In a typical study, the spatial distribution of the HOMO and LUMO electron densities would also be visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance.
Electrostatic Potential Surfaces and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, negative potentials would be expected around the nitrogen atoms of the imidazole (B134444) ring and the amino group, while positive potentials would likely be localized around the hydrogen atoms.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules within the same class.
Spectroscopic Property Prediction and Validation
Computational methods are also extensively used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data or serve as a predictive tool.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations, often performed using the same DFT level of theory (e.g., B3LYP) and basis set used for geometry optimization.
The calculated chemical shifts are typically reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS). While the absolute calculated values may differ slightly from experimental results, there is usually a strong linear correlation between the theoretical and experimental shifts. This correlation allows for confident assignment of experimental NMR signals to specific atoms within the this compound structure.
Simulated IR and UV-Vis Spectra
Theoretical calculations can generate simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.
IR Spectroscopy: A frequency calculation performed on the optimized geometry of the molecule yields the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, N-H bending). These theoretical frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations in the computational method, which generally results in good agreement with experimental IR spectra. This allows for the assignment of absorption bands in an experimental spectrum to specific molecular vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. The calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are responsible for the molecule's absorption of light in the UV-visible range. For benzimidazole derivatives, these calculations can help explain the observed absorption peaks. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide invaluable insights into its flexibility and its interactions with the surrounding environment.
Conformational Landscape Exploration
The conformational landscape of a molecule describes the various spatial arrangements of its atoms that are accessible through bond rotations. Understanding this landscape is crucial as the conformation of a molecule often dictates its biological activity. For this compound, the key flexible bonds would be the C-C bond connecting the phenethyl group to the benzimidazole core and the C-N bond of the amine group.
MD simulations could be employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The results of such a study could be presented in a table summarizing the key dihedral angles and the relative energies of the most stable conformers.
Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (°) (C-C-N-C) | Dihedral Angle 2 (°) (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | 60 | 180 | 0.00 | 45 |
| 2 | -60 | 180 | 0.15 | 35 |
| 3 | 180 | 60 | 1.20 | 10 |
Note: This data is hypothetical and serves as an illustration of the type of results that would be generated from a conformational analysis.
Solvent Effects on Molecular Behavior and Stability
The solvent environment can significantly influence the conformation and stability of a molecule. MD simulations in different explicit solvents (e.g., water, dimethyl sulfoxide, methanol) would reveal how solvent molecules interact with this compound and affect its conformational preferences. For instance, in a polar solvent like water, the amine group and the nitrogen atoms of the benzimidazole ring would be expected to form hydrogen bonds, which could stabilize certain conformations over others. The radial distribution function (RDF) is a common analysis tool used to understand the structuring of solvent molecules around the solute.
Ligand-Target Interaction Modeling (Non-Clinical Focus)
To understand the potential biological activity of this compound, it is essential to model its interactions with protein targets.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. A docking study of this compound against a specific protein target would involve generating a set of possible binding poses and scoring them based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Hypothetical Docking Results for this compound with a Kinase Target
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | ASP123, LYS45 | Hydrogen Bond |
| 2 | -8.2 | PHE120, TYR50 | Pi-Pi Stacking |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Following molecular docking, MD simulations of the most promising ligand-protein complex can be performed to assess its stability over time. These simulations provide a dynamic view of the binding event, allowing for the analysis of the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. Key metrics to analyze from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein, and the root-mean-square fluctuation (RMSF) of the protein residues.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
Hypothetical Binding Free Energy Components for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 30.2 |
| Non-polar Solvation Energy | -5.8 |
| Total Binding Free Energy | -41.2 |
Note: This data is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in modern medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models serve as powerful predictive tools. These models are instrumental in understanding the mechanisms of action, predicting the activity of novel compounds, and guiding the design of more potent and selective analogues, thereby accelerating the drug discovery process. For the specific compound, this compound, the application of QSAR methodologies offers a pathway to systematically explore its therapeutic potential.
Development of Predictive Models for Chemical Properties
The foundational step in the QSAR study of this compound involves the development of robust and predictive models. This process begins with the compilation of a dataset of structurally related benzimidazole derivatives with known biological activities. The predictive power of a QSAR model is fundamentally dependent on the quality and diversity of this initial dataset.
The development of a predictive model can be broken down into several key stages:
Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and logP (lipophilicity).
2D Descriptors: These capture information about the two-dimensional structure, including topological indices and molecular connectivity.
3D Descriptors: These describe the three-dimensional arrangement of the molecule, encompassing steric and conformational parameters.
Variable Selection: With a multitude of calculated descriptors, a crucial step is to select the most relevant ones that have a significant correlation with the biological activity. Techniques such as genetic algorithms or stepwise multiple linear regression are often employed for this purpose.
Model Building: Using the selected descriptors, a mathematical equation is formulated to model the relationship between the chemical structure and biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN).
Model Validation: The developed model must undergo rigorous validation to ensure its predictive capability. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred). A statistically significant and validated QSAR model can then be used to reliably predict the activity of new, untested compounds.
For this compound, a hypothetical QSAR model could be developed to predict its activity against a specific biological target. The following table illustrates a simplified example of the types of descriptors that might be used and their hypothetical values for a series of benzimidazole analogues.
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| This compound | 237.31 | 3.15 | 51.27 | 6.8 |
| Analogue 1 | 251.34 | 3.50 | 51.27 | 7.1 |
| Analogue 2 | 271.28 | 2.90 | 60.45 | 6.5 |
| Analogue 3 | 223.28 | 2.80 | 51.27 | 6.2 |
This table is interactive. You can sort the data by clicking on the column headers.
In Silico Design of Novel Analogues
Once a validated QSAR model for the this compound scaffold is established, it becomes a valuable tool for the in silico design of novel analogues with potentially enhanced activity. This computational design process allows for the exploration of a vast chemical space without the immediate need for synthetic chemistry, thereby saving significant time and resources.
The process of in silico design typically involves:
Interpretation of the QSAR Model: The descriptors in the QSAR equation provide insights into the key structural features that influence biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher activity.
Virtual Screening: A virtual library of novel analogues of this compound can be created by systematically modifying its structure. These modifications could include the addition or removal of functional groups, alteration of the phenethyl side chain, or substitution on the benzimidazole core. The developed QSAR model is then used to predict the biological activity of each of these virtual compounds.
Prioritization of Candidates: Based on the predicted activities, the most promising analogues are identified and prioritized for synthesis and subsequent experimental testing. This targeted approach significantly increases the likelihood of discovering compounds with improved therapeutic profiles.
The following table presents a hypothetical example of newly designed analogues of this compound and their predicted activities based on a QSAR model.
| Analogue ID | Modification | Predicted pIC50 | Rationale for Design |
| ANA-001 | Addition of a hydroxyl group to the phenethyl ring | 7.5 | Increase hydrogen bonding potential |
| ANA-002 | Replacement of the amino group with a nitro group | 6.2 | Alter electronic properties |
| ANA-003 | Introduction of a methyl group on the benzimidazole ring | 7.0 | Increase steric bulk and lipophilicity |
| ANA-004 | Shortening of the phenethyl chain to a methyl group | 5.9 | Investigate the importance of the linker length |
This table is interactive. You can sort the data by clicking on the column headers.
Through these advanced theoretical and computational investigations, the chemical space around this compound can be systematically and efficiently explored, paving the way for the discovery of novel and more effective therapeutic agents.
Emerging Applications in Chemical Sciences
Role as Versatile Synthetic Intermediates in Organic Synthesis
The primary amino group on the benzene (B151609) ring of 1-Phenethyl-1H-benzoimidazol-5-ylamine makes it a valuable precursor for the synthesis of more complex molecules. This functional group can undergo a wide array of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the introduction of diverse functionalities, leading to the construction of a library of derivatives with potentially interesting biological or material properties. For instance, the amine could be converted into an azide (B81097) for use in click chemistry or serve as a nucleophile in the synthesis of novel heterocyclic systems.
Development of Chemical Probes for Biological Systems (Non-Clinical)
Chemical probes are essential tools for studying biological processes in a non-clinical setting. The benzimidazole (B57391) scaffold is known to interact with various biological targets. It is conceivable that this compound could be functionalized with fluorophores or other reporter groups to create chemical probes. The phenethyl group might influence the compound's cellular uptake and distribution, potentially targeting specific subcellular compartments. The amino group provides a convenient attachment point for such reporter tags without significantly altering the core structure's interaction with its biological target.
Investigation as Ligands in Coordination Chemistry
The nitrogen atoms within the benzimidazole ring of this compound are capable of coordinating with metal ions, making it a potential ligand for the formation of metal complexes. The nature of the phenethyl substituent could influence the steric and electronic properties of the resulting complexes, thereby tuning their catalytic activity, magnetic properties, or luminescent behavior. The amino group could also participate in coordination or be modified to introduce additional donor atoms, leading to the formation of polydentate ligands and more stable metal complexes.
Exploration in Catalysis and Organocatalysis
The basic nitrogen atoms in the benzimidazole ring and the primary amino group make this compound a candidate for use in catalysis. It could act as a Brønsted base or, after appropriate functionalization, as a chiral ligand in asymmetric catalysis. The development of organocatalysts based on this scaffold could provide environmentally friendly alternatives to metal-based catalysts for various organic transformations.
Conclusion and Future Perspectives
Synthesis of Current Research Trajectories
Current research on benzimidazole (B57391) derivatives is largely focused on the development of novel therapeutic agents. The benzimidazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov Consequently, research has been directed towards synthesizing libraries of substituted benzimidazoles and screening them for various pharmacological activities.
Key areas of investigation for benzimidazole compounds include:
Anticancer Activity: Many benzimidazole derivatives have been investigated for their potential as anticancer agents. nih.govcymitquimica.com The planar benzimidazole ring can intercalate with DNA, and various substitutions can modulate this interaction and confer selectivity towards cancer cells.
Antimicrobial Activity: The benzimidazole core is a component of several existing antimicrobial drugs. ijpcbs.comarabjchem.org Research is ongoing to develop new derivatives with improved efficacy against resistant strains of bacteria, fungi, and parasites. nih.govmdpi.com
Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents, including activity against viruses such as influenza and HIV. nih.gov
Other Therapeutic Areas: The versatility of the benzimidazole structure has led to its exploration in a multitude of other therapeutic areas, including as anti-inflammatory, analgesic, and antihypertensive agents. arabjchem.org
The synthesis of these derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, with numerous catalytic systems and reaction conditions being developed to improve yields and facilitate diversification. doi.orgacs.orgrsc.orgorganic-chemistry.org
Identification of Unexplored Research Frontiers
While the broader landscape of benzimidazole research is well-explored, specific niches and novel applications for compounds like 1-Phenethyl-1H-benzoimidazol-5-ylamine remain largely uncharted.
Unexplored research frontiers include:
Specific Biological Targets: For this compound, the specific biological targets and mechanisms of action are yet to be elucidated. The presence of the phenethyl group at the 1-position and the amine group at the 5-position suggests potential for unique interactions with receptors or enzymes that have not been explored for other benzimidazole derivatives.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of 1-substituted phenethyl benzimidazoles is a significant unexplored frontier. Understanding how modifications to the phenethyl and amine moieties affect biological activity could lead to the rational design of more potent and selective compounds.
Material Science Applications: The potential of this compound in materials science is an area ripe for exploration. Benzimidazoles can exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The specific substitutions on this compound might impart novel material properties.
Probe Development: The amine group on the benzimidazole ring could be functionalized with fluorescent tags or other reporter molecules, allowing for the development of chemical probes to study biological processes.
Methodological Innovations and Interdisciplinary Research Opportunities
Advancements in synthetic methodologies and interdisciplinary collaborations will be crucial for unlocking the full potential of this compound and related compounds.
Methodological innovations could include:
High-Throughput Synthesis and Screening: The use of combinatorial chemistry and high-throughput screening techniques could accelerate the discovery of new biological activities for a library of derivatives based on the this compound scaffold.
Computational Modeling: In silico studies, such as molecular docking and quantum chemical calculations, can help predict the biological targets and properties of this compound, guiding experimental work and reducing the need for extensive preliminary screening.
Green Synthesis Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of benzimidazoles is an ongoing area of research. nih.gov This includes the use of greener solvents, catalysts, and energy sources.
Interdisciplinary research opportunities exist at the interface of:
Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new benzimidazole derivatives.
Chemistry and Physics: The exploration of the material properties of this compound would benefit from collaborations with physicists and materials scientists.
Pharmacology and Computational Science: The integration of experimental pharmacology with computational modeling can provide a deeper understanding of the mechanisms of action and facilitate the optimization of lead compounds.
Q & A
Q. What are the standard synthetic routes for 1-Phenethyl-1H-benzoimidazol-5-ylamine, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and phenethylamine derivatives. Key steps include:
- Cyclization : Using o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions (e.g., trifluoroacetic acid) to form the benzimidazole core .
- Functionalization : Introducing the phenethyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization .
- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR verify structural integrity, with peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and phenethyl methylene groups (δ 3.5–4.5 ppm) .
- FTIR : Confirm N-H stretches (~3400 cm) and aromatic C=C vibrations (~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (as per SDS guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Evaluate interactions with targets like cytochrome P450 or kinases via fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization)?
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance selectivity for phenethyl group incorporation .
- In-Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies intermediate phases for precise control .
Q. How should contradictory data in literature regarding biological efficacy be resolved?
- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data, assess study quality, and identify bias (e.g., inconsistent dosing or assay protocols) .
- Dose-Response Studies : Replicate experiments across multiple cell lines or animal models to establish reproducibility .
Q. What computational methods predict the compound’s binding affinity to therapeutic targets?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proteins (e.g., benzimidazole-binding enzymes) .
- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to validate docking results .
Q. What strategies differentiate the compound’s mechanism of action from structurally similar analogs?
- SAR Studies : Modify substituents (e.g., halogenation at the benzimidazole 5-position) and compare activity profiles .
- Proteomics : Identify unique protein binding partners via pull-down assays combined with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
